Specific Scientific Field: Neurology and Pharmacology
Summary of the Application: Procyclidine is a medication used to improve motor functions in Parkinson’s disease (PD), a prevalent chronic degenerative nervous system disorder . It is also used in pharmacokinetics, bioavailability studies, and therapeutic drug monitoring to aid in the achievement of effective clinical results in Parkinson’s disease management .
Methods of Application or Experimental Procedures: A bio-analytical procedure was developed for rapid quantitative estimation of procyclidine in human plasma . The method involved using Chromatography ESI set at positive mode, and m/z 288.2 → 84, 302.2 →98.1 for procyclidine . The flow rate was performed using 4mM Ammonium Acetate: Methanol to extract procyclidine from plasma using a liquid-liquid extraction technique .
Results or Outcomes: The average procyclidine recovery was 91.118% . The correlation coefficient was 0.9998 . The quantitation was 0.1 ng/ml . The established bioanalytical LC/MS/MS method was successfully applied for procyclidine quantification in Parkinson’s disease management .
Specific Scientific Field: Pharmacokinetics and Biochemistry
Summary of the Application: A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantification of procyclidine hydrochloride in human plasma . This method is used for bioequivalence and bioavailability (BA/BE) studies of procyclidine .
Methods of Application or Experimental Procedures: Liquid-liquid extraction technique with methyl tertiary butyl ether was used for the extraction of plasma samples . Chromatographic separation of the analyte and the internal standard from the endogenous components was done on Zodiac C 18 column (50×4.6mm, 5µm) using a mixture of methanol and 0.1% formic acid in water (70:30, v/v) as mobile phase at a flow rate of 1mL/min with the run time of 2min .
Results or Outcomes: Linearity of the method was established in the concentration range of 0.5 to 120ng/mL . Full validation of the method was done as per USFDA guidelines and the results were well within the acceptance limits . The successful application of the method was done on healthy human subjects under fasting conditions .
Procyclidine hydrochloride is an anticholinergic medication primarily utilized for the management of drug-induced parkinsonism, acute dystonia, and other extrapyramidal symptoms associated with antipsychotic treatment. It is also effective in treating Parkinson's disease and idiopathic or secondary dystonia. The compound is chemically classified as 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol hydrochloride, with a molecular formula of C₁₉H₃₀ClNO and a molar mass of approximately 323.90 g/mol .
Procyclidine acts by blocking muscarinic acetylcholine receptors in the central nervous system. This action helps alleviate symptoms such as tremors and muscle rigidity, although it does not significantly affect bradykinesia . The drug is administered orally, intramuscularly, or intravenously, and has a half-life of about 12 hours .
Procyclidine's mechanism of action is primarily through its anticholinergic effects. It works by competitively blocking muscarinic acetylcholine receptors in the central nervous system [, ]. This reduces the cholinergic activity that contributes to the symptoms of Parkinson's disease and drug-induced movement disorders.
Procyclidine can cause a variety of side effects, including:
In severe cases, it can also lead to confusion, hallucinations, and delirium, particularly in older adults [].
Procyclidine has a low potential for abuse but can cause overdose if taken in excessive amounts. Symptoms of overdose include severe anticholinergic effects and potential coma [].
textProcyclidine Base + Hydrochloric Acid → Procyclidine Hydrochloride
This reaction highlights the compound's ability to form a stable salt that enhances its solubility and bioavailability .
Procyclidine exhibits significant biological activity as a muscarinic antagonist. It selectively blocks M1, M2, and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes including modulation of neurotransmitter release and smooth muscle contraction . Its anticholinergic properties lead to effects such as:
These actions contribute to its therapeutic efficacy in treating extrapyramidal symptoms and parkinsonism .
The synthesis of procyclidine hydrochloride can be summarized in the following steps:
This method reflects a typical synthetic pathway for anticholinergic compounds, demonstrating the versatility of organic synthesis techniques in pharmaceutical development .
Procyclidine hydrochloride is primarily indicated for:
Additionally, it may be employed off-label for other conditions involving muscle spasms and rigidity .
Procyclidine interacts with several biological targets due to its mechanism as an anticholinergic agent. Notable interactions include:
Research indicates that careful monitoring is required when procyclidine is used alongside other medications that affect cholinergic signaling .
Several compounds share structural similarities or pharmacological actions with procyclidine hydrochloride. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure Type | Primary Use | Unique Feature |
---|---|---|---|
Trihexyphenidyl | Anticholinergic | Parkinson's disease | More potent against rigidity |
Biperiden | Anticholinergic | Extrapyramidal symptoms | Longer duration of action |
Orphenadrine | Anticholinergic | Muscle spasms | Also has analgesic properties |
Benztropine | Anticholinergic | Parkinson's disease | Dual action on dopamine receptors |
Procyclidine is distinct in its specific receptor affinity profile and its particular effectiveness in addressing drug-induced parkinsonism without significantly impacting bradykinesia .
Parameter | Value | Method/Source |
---|---|---|
Melting Point Range | 159-164°C | DSC/ChemicalBook |
Boiling Point | 433.5°C at 760 mmHg | Calculated/ChemSrc |
Flash Point | 205.7°C | Calculated/ChemSrc |
Crystal System | Monoclinic | X-ray crystallography |
Space Group | P21/c | X-ray crystallography |
Storage Temperature | 2-8°C | Storage recommendation |
Thermal Stability | Stable under normal conditions | Stability studies |
The solubility characteristics of procyclidine hydrochloride vary significantly across different solvent systems and pH conditions. In aqueous media, the compound exhibits limited water solubility with an estimated value of 8.59 mg/L at 25°C [5]. However, solubility is enhanced under specific pH conditions, with the United States Pharmacopeia reporting moderate solubility of approximately 30 mg/mL in water at pH 5.0-6.5 [6] [7].
The pH-dependent solubility behavior reflects the compound's basic nature, with a pKa of 9.45 for the strongest basic center [8]. A 1% aqueous solution of procyclidine hydrochloride maintains a pH between 5.0 and 6.5 [6] [7], indicating the compound's buffering capacity in solution.
Regarding organic solvents, procyclidine hydrochloride demonstrates slight solubility in chloroform and methanol [1]. Enhanced solubility is observed in polar aprotic solvents, with reported solubility of 1 mg/mL in dimethyl sulfoxide, N,N-dimethylformamide, and ethanol [9]. The compound shows very limited solubility in diethyl ether [10], consistent with its polar characteristics.
Table 2: Solubility Profile Across pH and Solvent Systems
Solvent/Medium | Solubility | pH Range | Temperature | Source |
---|---|---|---|---|
Water | 8.59 mg/L (estimated) | Not specified | 25°C | Echemi database |
Water (pH 5.0-6.5) | ~30 mg/mL | 5.0-6.5 | Room temperature | USP Monograph |
Chloroform | Slightly soluble | Not applicable | Room temperature | ChemicalBook |
Methanol | Slightly soluble | Not applicable | Room temperature | ChemicalBook |
Ethanol | 1 mg/mL | Not applicable | Room temperature | Chemodex |
DMSO | 1 mg/mL | Not applicable | Room temperature | Chemodex |
DMF | 1 mg/mL | Not applicable | Room temperature | Chemodex |
The lipophilicity of procyclidine hydrochloride is characterized by its octanol-water partition coefficient, which varies across different computational methods and sources. The most commonly cited LogP value is 4.68 [2], indicating high lipophilicity and significant membrane permeability potential. Alternative calculations provide LogP values of 4.78 [11] and 3.79 [8], with the variation reflecting different computational algorithms and assumptions.
The high LogP values categorize procyclidine hydrochloride as a lipophilic compound, which correlates with its ability to cross the blood-brain barrier effectively [8]. This lipophilic character is essential for its therapeutic efficacy in treating central nervous system disorders. The polar surface area is calculated at 23.47 Ų [8] [2], which is relatively low and supports good membrane permeability according to Lipinski's Rule of Five criteria.
The compound demonstrates favorable bioavailability characteristics, with oral bioavailability reported at 75% [12]. This high bioavailability, combined with the lipophilic nature, indicates efficient absorption and distribution properties. The distribution characteristics support the compound's therapeutic applications requiring central nervous system penetration.
Table 3: Partition Coefficient and Distribution Characteristics
Parameter | Value | Method | Reference |
---|---|---|---|
LogP (octanol/water) | 4.68 | Calculated/ChemSrc | ChemSrc database |
LogP (alternative) | 4.78 (estimated) | Estimated/Safety Data | Chemical safety data |
LogP (Chemaxon) | 3.79 | Chemaxon calculation | Chemaxon software |
Polar Surface Area | 23.47 Ų | Computed | Multiple sources |
Bioavailability Factor | 75% (oral) | Experimental | Pharmacokinetic studies |
The surface activity and colloidal behavior of procyclidine hydrochloride have not been extensively characterized in the literature. Direct measurements of surface tension, critical micelle concentration, and interfacial activity parameters are not readily available in published studies. This limitation reflects the compound's primary focus as a therapeutic agent rather than as a surfactant or colloidal system component.
However, relevant information is available from pharmaceutical formulation studies. In solid lipid nanoparticle formulations, procyclidine hydrochloride has been successfully incorporated with particle sizes of approximately 259 nm and zeta potential values of -32.01 mV [13]. These formulation parameters indicate stable colloidal behavior when incorporated into appropriate delivery systems.
The lack of inherent surface activity data suggests that procyclidine hydrochloride does not exhibit significant amphiphilic behavior. The molecular structure, containing a single hydroxyl group and tertiary amine functionality, does not provide the distinct hydrophilic-lipophilic balance typically associated with surfactant molecules.
Table 4: Surface Activity and Colloidal Behavior
Property | Value/Description | Measurement Conditions | Source |
---|---|---|---|
Surface Tension | Not determined | Not applicable | Not available |
Critical Micelle Concentration | Not determined | Not applicable | Not available |
Particle Size (in formulations) | 259 nm | Solid lipid nanoparticles | Nanoparticle formulation study |
Zeta Potential (in formulations) | -32.01 mV | Solid lipid nanoparticles | Nanoparticle formulation study |
The hygroscopic behavior and solid-state stability of procyclidine hydrochloride are critical parameters for pharmaceutical storage and handling. The compound is recommended for storage in tight, light-resistant containers under controlled temperature conditions of 2-8°C [1] [6]. This storage requirement suggests moderate sensitivity to environmental moisture and light exposure.
Stability studies indicate that procyclidine hydrochloride maintains chemical integrity under normal storage conditions [14]. The compound demonstrates at least two years of stability when stored properly according to manufacturer specifications [9]. Loss on drying specifications require that the compound loses not more than 0.5% of its weight when dried in vacuum at 105°C for 4 hours [6], indicating limited inherent moisture content.
The crystalline stability of procyclidine hydrochloride appears robust under standard pharmaceutical handling conditions. However, detailed hygroscopicity studies measuring moisture uptake across various relative humidity conditions have not been extensively reported in the literature. The packaging requirements emphasizing dry storage conditions suggest some sensitivity to moisture, though not to the extent requiring specialized desiccant packaging.
Table 5: Hygroscopicity and Solid-State Stability
Parameter | Value/Description | Conditions | Source |
---|---|---|---|
Storage Stability | Stable at 2-8°C | Controlled temperature | Storage recommendations |
Shelf Life | At least 2 years | Proper storage | Manufacturer data |
Loss on Drying | ≤0.5% weight loss | 105°C, 4 hours, vacuum | USP requirements |
Packaging Requirements | Tight, light-resistant containers | Dry storage | USP requirements |
Crystalline Stability | Stable under normal conditions | Normal storage conditions | Safety data sheets |
Irritant